1,1-Difluoropropane-2,2-diol
Description
Overview of Geminal Diol Chemistry in Organic Synthesis and Reactivity
In organic chemistry, a geminal diol, or gem-diol, is a functional group consisting of two hydroxyl (-OH) groups attached to the same carbon atom. wikipedia.orgwikipedia.org This structure is also referred to as a monohydrate of a ketone or an aldehyde. wikipedia.org The formation of a gem-diol is typically the result of a nucleophilic addition of water to a carbonyl group, a reversible reaction that establishes an equilibrium between the carbonyl compound and its hydrated form. libretexts.orgresearchgate.net
Generally, most geminal diols are considered unstable and cannot be isolated from their parent carbonyl compounds, as the equilibrium often favors the dehydrated ketone or aldehyde form. wikipedia.orglibretexts.org For instance, the equilibrium constant for the hydration of acetone (B3395972) to form propane-2,2-diol (B15491536) is very small, indicating that the ketone is heavily favored. wikipedia.org However, the stability of the gem-diol can be significantly influenced by the electronic nature of the substituents on the carbon atom. The presence of electron-withdrawing groups enhances the stability of the hydrated form. libretexts.orgvedantu.com This chemistry is pivotal in various synthetic applications and is a subject of study in fields ranging from medicinal chemistry to atmospheric processes. researchgate.netpageplace.de
The Unique Role and Impact of Fluorine Substitution in Organic Chemistry
Fluorine, the most electronegative element, imparts unique and often dramatic changes to the physicochemical properties of organic molecules when substituted for hydrogen. nih.govlew.ro The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which contributes to the exceptional thermal and oxidative stability of fluorinated compounds. nih.govlew.ro
Key impacts of fluorine substitution include:
Electronic Effects : Fluorine's high electronegativity creates a strong dipole in the C-F bond and can significantly alter the acidity, basicity, and reactivity of neighboring functional groups. nih.gov It enhances the electrophilicity of adjacent carbonyl carbons, making them more susceptible to nucleophilic attack. nih.gov
Metabolic Stability : The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, a property widely exploited in pharmaceutical design to increase drug bioavailability and half-life. chinesechemsoc.org
Conformational Changes : As a relatively small atom, fluorine can replace hydrogen without causing major steric hindrance, yet its electronic properties can influence molecular conformation and binding affinities to biological targets.
These properties have led to the widespread application of fluorinated compounds in pharmaceuticals, agrochemicals, and advanced materials like polymers and liquid crystals. nih.govchinesechemsoc.orgacs.org
Historical and Contemporary Perspectives on Fluorinated Gem-Diols
The history of organofluorine chemistry dates back to the 19th century, with early work focusing on fundamental reactions like halogen exchange. nih.gov The field expanded dramatically during World War II and has since become a cornerstone of modern chemical industry and research. nih.gov
Fluorinated gem-diols, as a specific class, have gained prominence as stable, and sometimes isolable, hydrates of highly electrophilic fluorinated ketones. wikipedia.orgnih.gov Historically, compounds like chloral (B1216628) hydrate (B1144303), stabilized by trichloromethyl groups, provided a precedent for stable gem-diols. wikipedia.org The advent of fluorination techniques allowed for the synthesis of analogous fluorine-stabilized structures.
In contemporary research, fluorinated gem-diols are not merely seen as stable hydrates but are actively explored as versatile synthetic intermediates. nih.govolemiss.edu Highly fluorinated gem-diols, such as pentafluoro-gem-diols, have been used to generate reactive intermediates for constructing complex fluorinated molecules. nih.govnih.gov Recent studies have demonstrated their utility in novel chemical transformations, including cycloetherifications and cascade reactions to form other valuable fluorinated building blocks. acs.orgrsc.org This highlights a shift from viewing them as chemical curiosities to leveraging their unique reactivity in advanced organic synthesis. researchgate.netresearchgate.net
Significance of 1,1-Difluoropropane-2,2-diol within the Broader Fluorinated Compound Landscape
This compound is the hydrated form of 1,1-difluoroacetone (B1306852). Its significance lies in its position as a structurally simple example of an α,α-difluorinated gem-diol. While complex pentafluoro- and hexafluoro- gem-diols are well-studied, this compound serves as a fundamental model for understanding the impact of the gem-difluoromethylene group adjacent to a hydrated carbonyl.
The presence of two fluorine atoms on the adjacent carbon atom significantly increases the electrophilicity of the parent ketone's carbonyl carbon. This strong electron-withdrawing effect stabilizes the hydrated gem-diol form, making it more prevalent at equilibrium than the diol of a non-fluorinated ketone like acetone. libretexts.orgvedantu.com
Although it may be a transient or non-isolable species under many conditions, its potential reactivity is considerable. Analogous α,α-difluorinated gem-diols have been utilized as nucleophiles in reactions with activated pyridines and in cascade reactions, demonstrating their capacity as valuable building blocks for synthesizing more complex, biologically relevant fluorinated molecules. acs.orgresearchgate.net Therefore, this compound represents a key structural motif and a potential precursor in the synthesis of difluorinated compounds, which are of high interest in medicinal and materials chemistry.
Equilibrium Considerations of Carbonyl Compounds and Their Hydrated Forms
The reaction of a carbonyl compound with water to form a gem-diol is a reversible equilibrium. libretexts.org The position of this equilibrium is dictated by the thermodynamic stability of the reactants and products and is quantified by the hydration equilibrium constant (Khyd).
The equilibrium is profoundly affected by the electronic nature of the substituents (R1 and R2). peacta.org
Electron-donating groups (like alkyl groups) stabilize the partial positive charge on the carbonyl carbon, strengthening the carbonyl double bond and shifting the equilibrium to the left (favoring the ketone/aldehyde). libretexts.org
Electron-withdrawing groups (like halogens) destabilize the carbonyl group by induction, making the carbonyl carbon more electrophilic and shifting the equilibrium to the right (favoring the gem-diol). wikipedia.orglibretexts.org
Fluorine atoms are exceptionally effective at shifting this equilibrium. For example, the Khyd for acetone is very small, while the Khyd for hexafluoroacetone (B58046) is very large, indicating that it exists almost entirely as the gem-diol in aqueous solution. wikipedia.org This dramatic shift underscores the powerful influence of fluorine substitution on carbonyl chemistry.
Data Tables
Table 1: Comparison of Carbon-Halogen Bond Properties
| Bond | Bond Length (pm) | Bond Dissociation Energy (kJ/mol) | Electronegativity of Halogen (Pauling Scale) |
| C-F | ~135 | ~485 | 3.98 |
| C-Cl | ~177 | ~346 | 3.16 |
| C-Br | ~194 | ~290 | 2.96 |
| C-I | ~214 | ~228 | 2.66 |
This table illustrates the unique strength and short length of the C-F bond compared to other carbon-halogen bonds, contributing to the stability of organofluorine compounds.
Table 2: Hydration Equilibrium Constants (Khyd) for Various Carbonyls
| Carbonyl Compound | Structure | Khyd (at ~25 °C) |
| Formaldehyde | H₂C=O | 2 x 10³ |
| Acetaldehyde (B116499) | CH₃CHO | 1.06 |
| Acetone | (CH₃)₂C=O | 1.4 x 10⁻³ |
| Chloral | CCl₃CHO | 2.8 x 10⁴ |
| Hexafluoroacetone | (CF₃)₂C=O | 1.2 x 10⁶ |
This table demonstrates how electron-withdrawing substituents (Cl, F) dramatically increase the equilibrium constant for hydration, favoring the gem-diol form. Data sourced from various organic chemistry texts and studies. wikipedia.orglibretexts.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H6F2O2 |
|---|---|
Molecular Weight |
112.08 g/mol |
IUPAC Name |
1,1-difluoropropane-2,2-diol |
InChI |
InChI=1S/C3H6F2O2/c1-3(6,7)2(4)5/h2,6-7H,1H3 |
InChI Key |
UTCVPSPEEGOCCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)F)(O)O |
Origin of Product |
United States |
Formation Pathways and Equilibrium Studies of 1,1 Difluoropropane 2,2 Diol
Hydration Reactions of 1,1-Difluoroacetone (B1306852)
The presence of two fluorine atoms on the carbon adjacent to the carbonyl group in 1,1-Difluoroacetone significantly influences its reactivity. Fluorine's high electronegativity creates a strong electron-withdrawing effect, which enhances the electrophilicity of the carbonyl carbon. nih.gov This increased electrophilicity makes the ketone highly susceptible to nucleophilic attack by water, leading to the formation of 1,1-Difluoropropane-2,2-diol. nih.gov This phenomenon is common among fluorinated ketones, which readily convert into their hydrate (B1144303), or gem-diol, forms in the presence of water. nih.gov
The choice of solvent can influence the position of the hydration equilibrium. While specific studies on 1,1-Difluoroacetone are limited, general principles for ketone hydration suggest that the polarity of the solvent plays a crucial role. Polar solvents can form hydrogen bonds and may affect the stability of both the ketone and the gem-diol, thereby shifting the equilibrium. In related systems, the choice of solvent has been shown to be important, and in some cases, can even direct the site of reaction on a molecule. nih.gov
Thermodynamics: The hydration of fluorinated ketones is often thermodynamically favorable. The electron-withdrawing nature of the fluorine atoms stabilizes the gem-diol product. wikipedia.org For comparison, the equilibrium constant (Khyd) for the hydration of acetone (B3395972) is approximately 10-3, indicating that the ketone form is heavily favored. In contrast, for hexafluoroacetone (B58046), which has six fluorine atoms, the equilibrium constant is about 10+6, demonstrating a strong shift in equilibrium toward the stable gem-diol. wikipedia.org This suggests that the equilibrium for 1,1-Difluoroacetone hydration also significantly favors the formation of this compound. The formation of hydrates is an exothermic process. mdpi.com
| Carbonyl Compound | Equilibrium Constant (Khyd) | Favored Form |
|---|---|---|
| Acetone | ~10-3 | Ketone |
| Formaldehyde | 103 | Gem-Diol (Hydrate) |
| Hexafluoroacetone | ~106 | Gem-Diol (Hydrate) |
Kinetics: The reversible hydration reaction can proceed without a catalyst, but the rate can be enhanced. Studies on analogous compounds, such as 1,3-dichloroacetone, show that the kinetics of both the forward (hydration) and reverse (dehydration) reactions can be measured and are influenced by the reaction medium. rsc.org For 1,1-Difluoroacetone, the reaction with OH radicals, a key atmospheric oxidant, has been studied, providing insight into its degradation kinetics in the environment. rsc.orgresearchgate.net
The hydration of ketones is susceptible to both acid and base catalysis.
Base Catalysis: In the presence of a base, the hydroxide (B78521) ion (a more potent nucleophile than water) attacks the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by water to form the gem-diol.
Acid Catalysis: Under acidic conditions, the carbonyl oxygen is protonated, which further increases the electrophilicity of the carbonyl carbon. A subsequent attack by a water molecule, followed by deprotonation, yields the gem-diol.
While specific catalysts for 1,1-Difluoroacetone hydration are not extensively documented, studies on similar ketones show that acids and bases dissolved in micellar systems can effectively catalyze the reaction. rsc.org
Alternative Synthetic Approaches to Fluorinated Gem-Diols
Beyond the direct hydration of a ketone precursor, fluorinated gem-diols can be synthesized through other strategic chemical transformations.
One alternative approach involves the creation of a fluorinated alcohol which can then be converted to a gem-diol. For instance, a synthetic strategy could involve the nucleophilic addition of a difluoroenolate to an appropriate electrophile. A related synthesis successfully added a pentafluoroenolate to 2-naphthaldehyde (B31174) to generate a fluorinated alcohol substrate. nih.gov This intermediate alcohol is a direct precursor that can then be oxidized to the target gem-diol. nih.gov The reaction of ketone acylals with fluoride (B91410) nucleophiles also represents a method for synthesizing gem-difluorides. researchgate.net
A viable and demonstrated route to fluorinated gem-diols is the oxidation of a corresponding secondary alcohol. nih.gov In a reported synthesis of a pentafluoro-gem-diol, a precursor secondary alcohol was treated with various oxidizing agents. nih.gov This method validates the potential of oxidizing a suitable fluorinated alcohol to access the gem-diol structure. nih.gov Reagents such as Dess-Martin periodinane and tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) have proven effective in achieving high yields for this transformation. nih.gov Additionally, protocols using the electrophilic fluorinating reagent Selectfluor® in combination with sodium bromide have been developed for the oxidation of various alcohols, a method that could potentially be adapted for this purpose. nih.gov
| Oxidizing Agent/Conditions | Yield of Gem-Diol (%) |
|---|---|
| DCC/DMSO | 33-45 |
| PDC | 33-45 |
| TEMPO/NaOCl | 33-45 |
| Dess-Martin periodinane | 63 |
| TPAP/NMO | 90 |
Derivatization from Related Fluorinated Building Blocks
While direct synthesis methods for this compound are not extensively documented, its formation can be conceptualized through the derivatization of related fluorinated building blocks. A plausible synthetic route involves the halogen exchange reaction, famously known as the Swarts reaction, on a chlorinated precursor.
The Swarts reaction is a well-established method for the synthesis of alkyl fluorides from alkyl chlorides or bromides. This reaction typically employs a metal fluoride, such as antimony trifluoride (SbF₃), often in the presence of a catalyst like antimony pentachloride (SbCl₅), to facilitate the exchange of chlorine or bromine atoms with fluorine.
In the context of forming a precursor for this compound, one could envision starting with 1,1-dichloro-2,2-dihydroxypropane. Treatment of this chlorinated gem-diol with a Swarts-type reagent could potentially yield this compound. The driving force for this reaction would be the formation of more stable antimony-chlorine bonds.
Table 1: Proposed Swarts Reaction for the Synthesis of this compound
| Reactant | Reagent(s) | Product | Reaction Type |
| 1,1-dichloro-2,2-dihydroxypropane | SbF₃, SbCl₅ (cat.) | This compound | Halogen Exchange |
It is important to note that the stability of the gem-diol moiety under the conditions of the Swarts reaction would be a critical factor for the success of this synthetic approach.
Another conceptual approach involves the derivatization of a suitable fluorinated precursor. For instance, the synthesis of other complex fluorinated gem-diols has been achieved through the trifluoroacetylation of a methyl ketone followed by difluorination. iitk.ac.innih.govresearchgate.net This suggests a possible, albeit more complex, pathway where a related fluorinated building block could be chemically modified to introduce the gem-diol functionality at the C2 position.
Influence of Fluorine Atoms on Gem-Diol Stability and Equilibrium
The stability of gem-diols is a delicate balance, often favoring the corresponding carbonyl compound. However, the presence of electron-withdrawing substituents, particularly on the α-carbon, can dramatically shift the equilibrium towards the gem-diol form. The two fluorine atoms at the C1 position of this compound exert a powerful inductive effect, which is key to its stability.
The high electronegativity of fluorine atoms leads to a significant withdrawal of electron density from the adjacent carbon atoms. In the case of the precursor ketone, 1,1-difluoropropanone, this effect destabilizes the carbonyl group by increasing the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
The equilibrium for the hydration of a ketone to a gem-diol can be represented as follows:
R(R')C=O + H₂O ⇌ R(R')C(OH)₂
The equilibrium constant for this reaction, known as the hydration constant (Khyd), provides a quantitative measure of the gem-diol's stability. For simple ketones like acetone, the equilibrium lies heavily on the side of the ketone, with a very small Khyd value. However, for ketones bearing α-electron-withdrawing groups, Khyd can be significantly larger.
Table 2: Qualitative Comparison of Hydration Equilibrium Constants (Khyd)
| Ketone | α-Substituents | Expected Relative Khyd | Predominant Species in Aqueous Solution |
| Propanone | -CH₃ | Low | Ketone |
| 1-Fluoropropanone | -CH₂F | Intermediate | Ketone / Gem-diol mixture |
| 1,1-Difluoropropanone | -CHF₂ | High | Gem-diol |
Research on other fluorinated carbonyl compounds supports this trend. For instance, hexafluoroacetone exists almost entirely as its hydrate in aqueous solution, demonstrating the profound stabilizing effect of multiple fluorine atoms. This strong stabilization is a direct consequence of the cumulative electron-withdrawing power of the fluorine atoms, which makes the carbonyl carbon highly electrophilic and thus favors the tetrahedral gem-diol structure where the partial positive charge is dissipated.
Chemical Reactivity and Transformations of 1,1 Difluoropropane 2,2 Diol
Reaction Pathways Involving the Geminal Diol Moiety
The geminal diol is the central functional group determining the characteristic reactions of 1,1-Difluoropropane-2,2-diol. Its stability is notably greater than that of non-fluorinated analogous diols, yet it remains a dynamic functional group capable of various transformations.
The formation of this compound is a reversible hydration-dehydration equilibrium with 1,1-Difluoroacetone (B1306852). The presence of two fluorine atoms on the adjacent carbon atom stabilizes the gem-diol form by inductively withdrawing electron density, making the carbonyl carbon of the corresponding ketone more electrophilic and thus more susceptible to nucleophilic attack by water.
The equilibrium can be represented as: CH₃-C(OH)₂-CHF₂ ⇌ CH₃-C(=O)-CHF₂ + H₂O
The dehydration mechanism to yield 1,1-Difluoroacetone is typically catalyzed by either acid or base.
Acid-Catalyzed Dehydration: In the presence of an acid, one of the hydroxyl groups is protonated, forming a good leaving group (water). Subsequent departure of the water molecule and deprotonation of the remaining hydroxyl group regenerates the carbonyl group of 1,1-Difluoroacetone.
Base-Catalyzed Dehydration: A base can deprotonate one of the hydroxyl groups, forming an alkoxide. The resulting negative charge can then facilitate the elimination of the second hydroxyl group as a hydroxide (B78521) ion to form the ketone.
Driving the equilibrium toward the ketone can be achieved by removing water from the reaction system, in accordance with Le Châtelier's principle.
The oxygen atoms of the geminal diol moiety possess lone pairs of electrons, rendering them nucleophilic and reactive towards various electrophiles.
Esterification: In the presence of acid chlorides or anhydrides, the diol can undergo esterification to form mono- or di-esters.
Formation of Cyclic Derivatives: Reactions with reagents like sulfuryl chloride can lead to the formation of cyclic sulfates. rsc.orgrsc.org This transformation converts the diol into a more reactive species, where the cyclic sulfate (B86663) acts as a good leaving group, facilitating subsequent nucleophilic substitution reactions. rsc.orgrsc.org
Direct reaction of the geminal diol with nucleophiles is generally unfavorable, as the hydroxide ion is a poor leaving group. For nucleophilic substitution to occur, a hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions or by reaction with reagents like thionyl chloride or tosyl chloride. Once activated, the carbon atom bearing the leaving group becomes susceptible to attack by a range of nucleophiles. The high electronegativity of the nearby fluorine atoms can influence the rate and regioselectivity of such substitution reactions. researchgate.netnih.gov
Role as a Reactive Intermediate or Precursor for Fluorinated Syntheses
Beyond its intrinsic reactivity, this compound serves as a valuable precursor and intermediate in the synthesis of more complex fluorinated molecules, leveraging the unique properties imparted by the difluoroethylidene group.
While the diol itself is not the direct precursor, its parent ketone, 1,1-Difluoroacetone, is readily used to generate difluoroenolates. The equilibrium between the diol and the ketone means that under conditions suitable for enolate formation (i.e., in the presence of a strong base and absence of water), the diol can serve as a masked source of the ketone. The resulting difluoroenolate is a key intermediate in forming carbon-carbon bonds, allowing for the introduction of the difluoroacetyl group into various molecular scaffolds.
In alcoholic solvents, fluorinated ketones and their corresponding gem-diols are known to form transient hemiketals. nih.govnih.gov For this compound, this involves the reversible reaction of the diol (or its ketone form) with an alcohol molecule.
CH₃-C(OH)₂-CHF₂ + R-OH ⇌ CH₃-C(OH)(OR)-CHF₂ + H₂O
The formation of these transient hemiketals has been observed and quantified for analogous fluorinated gem-diols using techniques such as ¹⁹F NMR. nih.govnih.gov Studies on similar compounds show that the extent of conversion to the hemiketal is dependent on the structure of the alcohol. nih.govnih.gov Primary alcohols generally result in higher conversion rates compared to more sterically hindered secondary alcohols or electron-deficient fluorinated alcohols. nih.govnih.gov This reactivity provides a pathway for constructing new fluorinated scaffolds by trapping the transient hemiketal intermediate. nih.gov
The table below, based on data from analogous pentafluoro-gem-diols, illustrates the expected trend in hemiketal formation from this compound with various alcohols. nih.govnih.gov
| Alcohol Type | Example Alcohol | Expected Conversion to Hemiketal |
| Primary | Methanol | High |
| Primary | Ethanol | High |
| Secondary | Isopropanol | Moderate |
| Fluorinated | 2,2,2-Trifluoroethanol | Low |
Rearrangement Reactions
The most prominent rearrangement reaction for 1,2-diols (vicinal diols) is the Pinacol rearrangement, which occurs under acidic conditions. chemistrysteps.comwikipedia.org This reaction involves the protonation of a hydroxyl group, its departure as a water molecule to form a carbocation, followed by a 1,2-migratory shift of an adjacent group (alkyl, aryl, or hydride) to yield a ketone or aldehyde. masterorganicchemistry.comorganic-chemistry.org
For an unsymmetrical diol like this compound, the reaction pathway is dictated by the formation of the most stable carbocation intermediate. chemistrysteps.comwikipedia.org Protonation and loss of water from the C2 hydroxyl group would generate a tertiary carbocation, which is resonance-stabilized by the remaining oxygen atom. Conversely, loss of the C1 hydroxyl group is not possible as it is part of a non-reactive CHF2 group.
However, the presence of the highly electronegative fluorine atoms on the adjacent carbon (C1) is expected to have a profound impact. The strong inductive electron-withdrawing effect (-I effect) of the CHF₂ group would significantly destabilize the carbocation at C2. This destabilization acts as a substantial barrier to the reaction. Indeed, studies on other fluorinated diols have shown that strong electron-withdrawal can inhibit or completely prevent the Pinacol rearrangement from occurring under standard acidic conditions. libretexts.org Therefore, this compound is predicted to be highly resistant to classical acid-catalyzed rearrangement.
Specific Chemical Transformations
Diols are fundamental building blocks in condensation polymerization. This compound, with its two hydroxyl groups, can act as a monomer in reactions with dicarboxylic acids or their more reactive derivatives (e.g., diacyl chlorides) to form polyesters.
The incorporation of fluorinated diols into polymer backbones is a known strategy to impart desirable properties such as increased thermal stability, chemical resistance, and low surface energy (hydrophobicity and oleophobicity). google.comexfluor.com A hypothetical condensation reaction between this compound and a dicarboxylic acid like terephthalic acid would yield a fluorinated polyester, with the elimination of water.
| Reactants | Reaction Type | Predicted Product | Byproduct |
| This compound + Terephthalic acid | Polycondensation | Fluorinated Polyester | Water |
| This compound + Adipoyl chloride | Polycondensation | Fluorinated Polyester | Hydrogen Chloride |
This table outlines potential polycondensation reactions.
The hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives. Direct esterification with a carboxylic acid (Fischer esterification) is an equilibrium process that typically requires an acid catalyst and removal of water. organic-chemistry.org Reaction with more reactive acylating agents like acyl chlorides or anhydrides provides a more efficient route to the corresponding mono- or di-esters.
The synthesis of esters from fluorinated alcohols can sometimes be challenging due to the reduced nucleophilicity of the hydroxyl groups caused by the electron-withdrawing fluorine atoms. nih.gov Specialized reagents may be required for high-yield esterification. nih.govacs.org
Etherification, for instance, via the Williamson ether synthesis, would involve converting the diol to its corresponding dialkoxide with a strong base, followed by reaction with an alkyl halide. This process can be complicated by elimination side reactions and may not be the most common transformation for this type of diol.
Oxidative Transformations The oxidation of vicinal diols is a common reaction, but the outcome is highly dependent on the oxidizing agent used. nih.govfluorine1.ru For this compound, the carbon at the C2 position is a gem-diol, which is the hydrated form of a ketone. It is already at the ketone oxidation state and cannot be further oxidized without breaking a carbon-carbon bond. The C1 carbon, bonded to two fluorine atoms and a hydrogen, is not susceptible to oxidation under typical conditions. Therefore, oxidative reactions of this compound are expected to result primarily in C-C bond cleavage rather than simple oxidation of the alcohol groups. nih.gov
Reductive Transformations Alcohols and diols are generally resistant to chemical reduction. The hydroxyl groups are poor leaving groups, and direct reduction with agents like lithium aluminum hydride (LiAlH₄) does not occur. Transformation of the hydroxyl groups into better leaving groups (e.g., tosylates) would be required before a reductive process could take place.
A characteristic reaction of vicinal diols is the oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. libretexts.org This transformation can be achieved with high efficiency using specific oxidizing agents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). youtube.com
When this compound is treated with such a reagent, the C1-C2 bond is expected to break. This cleavage would result in the formation of two smaller carbonyl-containing fragments. The C1 fragment (CHF₂-) would yield difluoroformaldehyde, while the C2 fragment (-C(OH)₂CH₃) would yield the hydrated form of acetaldehyde (B116499), which is in equilibrium with acetaldehyde itself. This reaction can be a useful analytical tool for structure determination. youtube.com Other methods involving catalytic systems have also been developed for the oxidative cleavage of C-C bonds in diols. researchgate.netdesy.de
| Reagent | Reaction Type | Predicted C1 Product | Predicted C2 Product |
| Periodic acid (HIO₄) | Oxidative Cleavage | Difluoroformaldehyde | Acetaldehyde |
| Lead tetraacetate (Pb(OAc)₄) | Oxidative Cleavage | Difluoroformaldehyde | Acetaldehyde |
This table details the predicted products from the oxidative C-C bond cleavage of this compound.
Mechanistic Investigations of Reactions Involving 1,1 Difluoropropane 2,2 Diol
Elucidation of Reaction Mechanisms
Detailed mechanistic studies specifically elucidating the reaction pathways of 1,1-Difluoropropane-2,2-diol are not presently available. The reactivity of geminal diols, particularly those bearing strong electron-withdrawing groups like the gem-difluoro moiety, is of significant interest in organic synthesis. However, without experimental or computational data, any proposed mechanism would be purely speculative.
Base-Mediated Pathways
Base-mediated reactions of diols can involve deprotonation to form alkoxides, which can then participate in various transformations. For instance, in the presence of a suitable oxidizing agent, a diol can be converted to an α-hydroxy ketone. The specific behavior of this compound under basic conditions has not been described in the literature. The acidity of the hydroxyl protons, influenced by the electronegative fluorine atoms, would be a key factor in its reactivity.
Transition State Analysis
A transition state analysis for reactions involving this compound is contingent on established reaction pathways. As no specific reactions have been detailed in the literature, computational or experimental data on the transition states, including their energies and geometries, is not available.
Stereochemical Outcomes and Diastereoselectivity
Given that this compound is a prochiral molecule, its reactions could potentially generate new stereocenters. However, without specific examples of such reactions, a discussion of stereochemical outcomes and diastereoselectivity remains theoretical.
Factors Influencing Stereocontrol
The factors that would influence stereocontrol in reactions of this compound would likely include the nature of the reagents, catalysts, and reaction conditions. The steric and electronic effects of the methyl and gem-difluoromethyl groups would play a crucial role in directing the approach of incoming reagents.
Diastereomeric Ratio Determination
The determination of diastereomeric ratios would be a standard part of characterizing the products of any stereoselective reaction of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy or chiral chromatography would typically be employed for this purpose. However, no such experimental data has been published.
Kinetic Studies of Reaction Rates
Determination of Rate Coefficients
The determination of rate coefficients for reactions involving this compound would be fundamental to understanding its reactivity. Experimental approaches would likely involve monitoring the change in concentration of the reactant or a product over time under controlled conditions. Techniques such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC) could be utilized to track these concentration changes.
For example, if a reaction was found to be first-order with respect to this compound, the rate law would be expressed as:
Rate = k[this compound]
The rate coefficient, k, would have units of s⁻¹ and would be determined from the slope of a plot of the natural logarithm of the reactant concentration versus time.
Interactive Data Table: Hypothetical Rate Coefficients
The following table is a hypothetical representation of how experimentally determined rate coefficients for a reaction of this compound might be presented. The data is illustrative and not based on actual experimental results.
| Reaction Condition | Temperature (°C) | Rate Coefficient (k) |
|---|---|---|
| With Reagent A in Solvent X | 25 | Value |
| With Reagent A in Solvent Y | 25 | Value |
| With Reagent B in Solvent X | 25 | Value |
Activation Parameters
Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide deeper insight into the transition state of a reaction. These parameters would be determined by studying the temperature dependence of the rate coefficient.
The Arrhenius equation, k = Ae^(-Ea/RT), relates the rate coefficient (k) to the activation energy (Ea) and the pre-exponential factor (A). By measuring the rate coefficient at several different temperatures, a plot of ln(k) versus 1/T (an Arrhenius plot) can be constructed. The slope of this line would be equal to -Ea/R, where R is the gas constant, allowing for the calculation of the activation energy.
The Eyring equation, derived from transition state theory, would then be used to determine the enthalpy and entropy of activation from the temperature-dependent rate data.
Interactive Data Table: Hypothetical Activation Parameters
This table provides a hypothetical illustration of activation parameters for a reaction involving this compound. This data is for demonstrative purposes only.
| Reaction | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
|---|---|---|---|
| Reaction with A | Value | Value | Value |
Spectroscopic Characterization Methodologies for 1,1 Difluoropropane 2,2 Diol and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for probing the chemical environment of specific nuclei. For fluorinated compounds like 1,1-Difluoropropane-2,2-diol, multinuclear NMR experiments, including ¹⁹F, ¹H, and ¹³C NMR, are employed to assemble a complete structural picture.
¹⁹F NMR for Fluorine Environments and Coupling
Fluorine-19 (¹⁹F) NMR is particularly informative for fluorinated organic molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.comnih.govhuji.ac.il This technique offers a wide range of chemical shifts, typically spanning from -200 ppm to +200 ppm, which makes it highly sensitive to subtle changes in the electronic environment of the fluorine atoms. alfa-chemistry.com
For this compound, the two fluorine atoms are chemically and magnetically equivalent as they are attached to the same carbon atom. Consequently, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electron-withdrawing effects of the adjacent diol group.
Spin-spin coupling provides crucial information about neighboring nuclei. huji.ac.ilwikipedia.org The signal for the fluorine atoms in this compound would be split by the three equivalent protons of the adjacent methyl (CH₃) group. This coupling occurs over three bonds (³JFH), resulting in a quartet. The magnitude of F-H coupling constants can be significant, often larger than H-H couplings. wikipedia.org
Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) Range | Predicted Multiplicity | Coupling Constant |
| F (on C1) | Varies based on solvent and conditions | Quartet (q) | ³JFH |
¹H and ¹³C NMR for Structural Elucidation and Proton Exchange
¹H and ¹³C NMR spectra provide complementary data to confirm the carbon skeleton and the environment of protons within the molecule.
In the ¹H NMR spectrum of this compound, two main signals are expected. The protons of the methyl (CH₃) group will appear as a triplet due to coupling with the two equivalent fluorine atoms on the adjacent carbon (³JHF). The hydroxyl (-OH) protons typically appear as a broad singlet. dynamicscience.com.aulibretexts.org This broadening is a result of rapid chemical exchange with other protic species (like trace water) or between molecules, which averages the spin states and obscures any coupling to neighboring protons. libretexts.org
In the ¹³C NMR spectrum, three distinct signals corresponding to the three carbon atoms of the propane (B168953) backbone are anticipated. A key feature is the carbon-fluorine coupling, which is observable over one, two, or even three bonds.
The signal for C1 (the CF₂ carbon) will be split into a triplet by the two directly attached fluorine atoms (¹JCF). This one-bond coupling is typically very large.
The signal for C2 (the C(OH)₂ carbon) will also be a triplet due to two-bond coupling to the fluorine atoms (²JCF).
The signal for C3 (the CH₃ carbon) is expected to be a triplet due to three-bond coupling (³JCF).
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
| Spectrum | Group | Predicted Chemical Shift (δ) Range | Predicted Multiplicity | Coupling Constant(s) |
| ¹H NMR | CH₃ | Varies | Triplet (t) | ³JHF |
| OH | Varies, often broad | Singlet (s, broad) | None (due to exchange) | |
| ¹³C NMR | C1 (-CF₂-) | Varies | Triplet (t) | ¹JCF |
| C2 (-C(OH)₂-) | Varies | Triplet (t) | ²JCF | |
| C3 (-CH₃) | Varies | Triplet (t) | ³JCF |
Dynamic NMR Studies for Conformational Analysis and Exchange Processes
Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on a timescale comparable to the NMR experiment, such as conformational changes and chemical exchange. libretexts.orgnih.gov For this compound, DNMR can provide insights into two primary processes: hindered rotation and proton exchange.
Variable-temperature (VT) NMR studies can be employed to investigate the rotational barrier around the C1-C2 bond. At room temperature, this rotation is typically fast, resulting in time-averaged signals. However, upon cooling, the rotation may slow sufficiently to be observed on the NMR timescale. nih.gov This could potentially lead to broadening and eventual splitting of NMR signals if distinct stable conformers exist.
Furthermore, VT NMR is an effective method for studying the kinetics of hydroxyl proton exchange. libretexts.org As the temperature is lowered, the rate of proton exchange decreases. This would cause the broad singlet of the -OH protons to sharpen and, at sufficiently low temperatures, could reveal coupling to other nearby protons. Conversely, increasing the temperature would increase the exchange rate. libretexts.org Two-dimensional exchange spectroscopy (EXSY) could also be used to quantify these dynamic exchange processes. libretexts.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's molecular formula. By measuring the mass of an ion with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₃H₆F₂O₂. The calculated monoisotopic mass for this formula is 112.0336 Da. nih.gov An experimental HRMS measurement yielding a mass-to-charge ratio very close to this theoretical value would provide strong evidence for the assigned molecular formula.
Table 3: Molecular Formula and Exact Mass of this compound
| Compound Name | Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |
| This compound | C₃H₆F₂O₂ | 112 | 112.0336 nih.gov |
Tandem Mass Spectrometry for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation to produce product ions. The resulting fragmentation pattern offers valuable clues about the molecule's structure.
The fragmentation of the molecular ion of this compound would likely proceed through several pathways common for fluorinated alcohols.
Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (H₂O, 18 Da), which would produce a fragment ion at m/z 94.
Loss of Hydrogen Fluoride (B91410): Fluorinated compounds frequently eliminate hydrogen fluoride (HF, 20 Da), leading to a fragment ion at m/z 92.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon is a characteristic pathway. For this compound, cleavage of the C1-C2 bond could result in several fragment ions.
Rearrangements: In some cases, fluorine atoms can migrate during fragmentation, leading to unexpected fragment ions. acs.orgnih.gov This has been observed in the fragmentation of other perfluoroalkyl compounds. nih.govwell-labs.com
Table 4: Potential Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Identity of Loss |
| 112 | H₂O | 94 | Water |
| 112 | HF | 92 | Hydrogen Fluoride |
| 112 | CH₃ | 97 | Methyl Radical |
| 112 | H₂O + HF | 74 | Sequential Loss |
| 112 | C₂H₅O₂ | 51 | [CHF₂]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy would provide critical evidence for the presence of the hydroxyl (-OH) groups and the carbon-fluorine (C-F) bonds, which are the defining features of this geminal diol.
The IR spectrum of this compound can be predicted by considering the characteristic vibrational frequencies of its constituent functional groups. The presence of two hydroxyl groups on the same carbon, along with two fluorine atoms on an adjacent carbon, leads to a unique spectroscopic signature.
O-H Stretching: The hydroxyl groups are expected to give rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding between the diol molecules. In dilute solutions, a sharper, less intense peak for the "free" O-H stretch may be observed at higher frequencies.
C-H Stretching: The methyl (CH₃) and methine (CH) groups will exhibit stretching vibrations in the 2850-3000 cm⁻¹ range.
C-O Stretching: The carbon-oxygen single bonds of the diol are expected to produce strong absorption bands in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹. Studies on the simplest geminal diol, methanediol, have identified symmetric and asymmetric O-C-O stretching modes at approximately 1027 cm⁻¹ and 1058 cm⁻¹, respectively. rsc.org For this compound, these C-O stretches would be a key indicator of the gem-diol structure.
C-F Stretching: The carbon-fluorine bonds will produce very strong and characteristic absorption bands in the 1000-1400 cm⁻¹ region. Due to the presence of two fluorine atoms on the same carbon (a gem-difluoro group), it is expected that the C-F stretching band will be split into two distinct peaks, corresponding to symmetric and asymmetric stretching modes.
Bending Vibrations: Various bending vibrations, including C-O-H bending and C-H bending, will appear in the fingerprint region of the spectrum, providing further structural confirmation.
The following interactive table summarizes the expected characteristic infrared absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | -OH | 3200-3600 | Strong, Broad |
| C-H Stretch | CH₃, CH | 2850-3000 | Medium |
| C-O Stretch | C(OH)₂ | 1000-1300 | Strong |
| C-F Stretch | -CF₂- | 1000-1400 | Very Strong |
X-ray Crystallography (if stable crystalline forms exist)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. However, the application of this technique to this compound is contingent on the ability to isolate it as a stable, single crystal. Geminal diols are often unstable and exist in equilibrium with their corresponding ketone or aldehyde and water, making their crystallization challenging. libretexts.orgpageplace.de The presence of electron-withdrawing fluorine atoms is known to stabilize the gem-diol form, increasing the likelihood of its isolation. wikipedia.org
Assuming a stable crystalline form of this compound can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions.
Molecular Conformation: The analysis would reveal the preferred conformation of the propane backbone and the relative orientation of the hydroxyl and difluoromethyl groups.
Intermolecular Hydrogen Bonding: The crystal structure would be dominated by a network of hydrogen bonds involving the two hydroxyl groups. These interactions would define the packing of the molecules in the crystal lattice. The O-H···O hydrogen bond distances and angles would be accurately determined.
To date, a crystal structure for this compound has not been reported in the publicly available crystallographic databases. However, the study of other stable gem-diols, such as the hydrated form of 2-imidazolecarboxaldehyde, has demonstrated the feasibility of obtaining single crystals and elucidating their intricate hydrogen-bonding networks. researchgate.net
Spectroscopic Techniques for In Situ Monitoring of Reactions
The synthesis of this compound would likely involve the hydration of a precursor such as 1,1-difluoropropanone. In situ spectroscopic techniques are invaluable for monitoring the progress of such reactions in real-time, providing kinetic and mechanistic insights without the need for sample extraction.
Attenuated Total Reflectance-Infrared (ATR-IR) and Raman spectroscopy are particularly well-suited for in situ monitoring of liquid-phase reactions. nih.gov
ATR-IR Spectroscopy: An ATR-IR probe can be directly immersed in the reaction mixture. The progress of the hydration reaction could be monitored by observing the decrease in the intensity of the strong carbonyl (C=O) stretching band of the 1,1-difluoropropanone precursor (typically around 1700-1750 cm⁻¹) and the simultaneous appearance and increase in the intensity of the characteristic O-H and C-O stretching bands of the this compound product. researchgate.net
Raman Spectroscopy: Raman spectroscopy is another powerful tool for in situ reaction monitoring, particularly in aqueous media where the Raman signal of water is weak. The formation of the gem-diol could be tracked by the disappearance of the C=O stretching band of the ketone and the appearance of new bands corresponding to the C-O stretching and other vibrational modes of the diol. nih.govvanderbilt.edu
The data obtained from these in situ techniques would allow for the determination of reaction kinetics, the identification of any transient intermediates, and the optimization of reaction conditions to maximize the yield of the desired this compound. For instance, in situ ATR-IR has been successfully used to capture gem-diol intermediates in electrochemical oxidation processes. nih.gov
Theoretical and Computational Studies on 1,1 Difluoropropane 2,2 Diol
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and energy of molecules with high accuracy. For 1,1-difluoropropane-2,2-diol, these calculations help elucidate the influence of the two fluorine atoms on the gem-diol functionality.
The introduction of two fluorine atoms onto the propane (B168953) backbone significantly alters the electronic structure of the molecule. High-level ab initio calculations, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), often used with basis sets like cc-pVQZ, provide precise geometric and electronic data. mdpi.com
Table 1: Comparison of Calculated Structural Parameters for Propane and 2,2-Difluoropropane
This table presents data for analogous compounds to infer the structural effects of gem-difluorination.
| Parameter | Propane | 2,2-Difluoropropane | Expected Trend for this compound |
| C1-C2 Bond Length (Å) | 1.522 | 1.514 | Shorter than in propan-2,2-diol |
| C-F Bond Length (Å) | N/A | 1.369 | ~1.37 |
| ∠CCC Bond Angle (°) | 112.0 | 115.9 | Wider than in propan-2,2-diol |
| Charge on C2 (au) | 0.0949 | 1.071 | Significantly positive |
Source: Data derived from CCSD(T) and B3LYP level calculations. mdpi.com
Gem-diols exist in equilibrium with their corresponding ketone and water. For this compound, this equilibrium involves 1,1-difluoroacetone (B1306852):
CHF₂–C(=O)–CH₃ + H₂O ⇌ CHF₂–C(OH)₂–CH₃
For most simple ketones, this equilibrium heavily favors the ketone form. However, the presence of electron-withdrawing groups on the α-carbon can significantly shift the equilibrium towards the gem-diol (hydrate). The two fluorine atoms in 1,1-difluoroacetone are strongly electron-withdrawing, which destabilizes the carbonyl group's partial positive charge and stabilizes the hydrate (B1144303) form.
A well-documented example is the hydration of hexafluoroacetone (B58046), which exists almost entirely as its gem-diol (1,1,1,3,3,3-hexafluoropropane-2,2-diol). nist.gov While the effect in this compound is less pronounced than in the hexafluoro-analogue, quantum chemical calculations of the reaction thermochemistry would still be expected to show a favorable enthalpy of reaction (ΔrH°) for the hydration process compared to the hydration of acetone (B3395972). researchgate.net The stability of the diol is enhanced by the inductive effect of the fluorine atoms, making the central carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
The acidity of the hydroxyl protons in this compound is expected to be significantly higher than that of non-fluorinated diols like propan-2,2-diol. The strong electron-withdrawing inductive effect of the two fluorine atoms polarizes the O-H bonds by pulling electron density away from the oxygen atoms. This effect stabilizes the resulting conjugate base (alkoxide) after deprotonation, thereby lowering the pKa of the hydroxyl groups.
Conversely, the basicity of the hydroxyl oxygens is reduced. The same inductive effect that increases acidity decreases the electron density on the oxygen atoms, making them less available for protonation. Therefore, this compound is a weaker base compared to its non-fluorinated counterpart.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound arises from the rotation around its single bonds, leading to various conformers with different energies and populations.
In the gas phase, the conformational landscape of this compound is determined by a balance of steric hindrance, dipole-dipole interactions, and potential intramolecular hydrogen bonding. Rotations around the C1-C2 and C2-O bonds lead to a set of staggered conformations that represent local energy minima.
Computational studies on similar small, flexible molecules like 1,3-propanediol (B51772) and 1,3-difluoropropane (B1362545) have identified various conformers, often designated by the dihedral angles (e.g., gauche (g) and anti/trans (t)). acs.orgmdpi.com For this compound, key conformations would involve different orientations of the two hydroxyl groups relative to each other and to the CHF₂ group. It is highly probable that the most stable conformers would be stabilized by an intramolecular hydrogen bond between the two hydroxyl groups, forming a five- or six-membered ring-like structure. The relative energies of these conformers can be calculated using quantum chemical methods to identify the global minimum energy structure.
Table 2: Plausible Low-Energy Gas-Phase Conformers of this compound
This table describes hypothetical conformers based on analyses of similar molecules.
| Conformer Description | Key Feature | Expected Relative Stability |
| Intramolecular H-Bond (gauche OH) | One hydroxyl proton points towards the other oxygen. | High (likely the global minimum) |
| Double H-Bond (unlikely) | Complex hydrogen bonding network. | Lower due to strain |
| No H-Bond (anti OH) | Hydroxyl groups are oriented away from each other. | Lower |
The presence of a solvent can dramatically alter the relative stability of different conformers. frontiersin.org Molecular dynamics (MD) simulations are a powerful tool for studying these effects by explicitly modeling the interactions between the solute and a large number of solvent molecules. nih.govrsc.org
In nonpolar solvents, the conformational preferences are likely to be similar to the gas phase, with intramolecular hydrogen bonding playing a dominant role. However, in polar, protic solvents like water, the situation changes. Water molecules can compete effectively for hydrogen bonding with the hydroxyl groups of the diol. frontiersin.org This can disrupt the intramolecular hydrogen bonds that stabilize certain gas-phase conformers. As a result, conformers with more "open" structures, where the hydroxyl groups are exposed and can form multiple hydrogen bonds with the surrounding water molecules, may become more populated. Continuum solvation models can also be used in quantum calculations to predict how solvent polarity influences the energy of each conformer. acs.org MD simulations further provide dynamic information about the lifetimes of specific conformations and the rates of interconversion between them. mdpi.com
Barriers to Internal Rotation
Computational studies would be essential to determine the energy barriers associated with the internal rotation around the C1-C2 and C2-C3 bonds of this compound. By employing methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), potential energy surfaces can be scanned to identify the rotational barriers.
A hypothetical data table for such findings would look like this:
| Rotational Bond | Method/Basis Set | Calculated Barrier (kcal/mol) | Dihedral Angle Range (°) |
| C1-C2 | DFT/B3LYP/6-311+G(d,p) | Data not available | 0-360 |
| C2-C3 | CCSD(T)/aug-cc-pVTZ | Data not available | 0-360 |
This table is for illustrative purposes only. Data is not available.
The presence of fluorine atoms and hydroxyl groups would significantly influence these barriers due to steric hindrance and electrostatic interactions.
Mechanistic Insights from Computational Chemistry
Computational chemistry provides powerful tools to elucidate reaction mechanisms involving this compound.
Quantum mechanical calculations could predict and optimize the geometric pathways for various reactions, such as dehydration or oxidation. By mapping the potential energy surface, the most energetically favorable routes from reactants to products can be identified.
For any proposed reaction mechanism, the identification and characterization of transition states are crucial. Frequency calculations are performed to confirm that a located transition state structure has exactly one imaginary frequency corresponding to the reaction coordinate.
A hypothetical data table for transition state analysis might include:
| Reaction | Computational Method | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |
| Dehydration | DFT/B3LYP | Data not available | Data not available |
| Oxidation | MP2/cc-pVTZ | Data not available | Data not available |
This table is for illustrative purposes only. Data is not available.
If experimental data were available, computational results would serve as a means of validation. For instance, calculated spectroscopic data (NMR, IR) could be compared with experimental spectra to confirm the structure and purity of synthesized this compound.
Intermolecular Interactions and Hydrogen Bonding
The two hydroxyl groups in this compound allow for the formation of a network of intermolecular hydrogen bonds. Computational methods such as Atoms in Molecules (AIM) theory can be used to characterize these interactions, providing information on bond strength and electron density at the bond critical points.
A hypothetical data table summarizing hydrogen bonding analysis:
| Type of H-Bond | Donor-Acceptor | Distance (Å) | Bond Energy (kcal/mol) |
| Intramolecular | OH...OH | Data not available | Data not available |
| Intramolecular | OH...F | Data not available | Data not available |
| Intermolecular | OH...OH | Data not available | Data not available |
This table is for illustrative purposes only. Data is not available.
Solvent-Solute Interactions
Computational approaches to understanding solvent-solute interactions for a molecule like this compound typically fall into two main categories: implicit and explicit solvent models.
Implicit Solvent Models: In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. This method, often referred to as the Polarizable Continuum Model (PCM), is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. Density Functional Theory (DFT) calculations combined with a PCM can be used to predict how the geometry, dipole moment, and stability of this compound would change in solvents of varying polarity. For instance, an increase in the solvent's dielectric constant would be expected to lead to a greater stabilization of the polar this compound molecule, as reflected by a higher calculated dipole moment in polar solvents compared to the gas phase.
Explicit Solvent Models: This method involves including a specific number of individual solvent molecules around the solute. This approach is more computationally intensive but allows for the detailed study of direct, short-range interactions, most notably hydrogen bonding. For this compound, the two hydroxyl groups can act as both hydrogen bond donors and acceptors, while the fluorine atoms can act as weak hydrogen bond acceptors. Explicit solvent models are crucial for accurately describing the hydrogen bonding network between the diol and protic solvents like water or alcohols.
Expected Interaction Behavior:
The presence of two electronegative fluorine atoms on the adjacent carbon is expected to stabilize the gem-diol structure of this compound through inductive electron withdrawal. This electronic feature would also influence its interactions with solvents. In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the primary interactions would be strong dipole-dipole forces.
In polar protic solvents, such as water or methanol, the interactions would be dominated by hydrogen bonding. The hydroxyl groups of this compound would form strong hydrogen bonds with the solvent molecules. Computational studies on similar diols have shown that the formation of a 1:1 complex with a water molecule is a key aspect of their solvation. The stability and conformation of such complexes can be thoroughly investigated using DFT methods.
Illustrative Data from Theoretical Studies:
While no specific data exists for this compound, a typical computational study would generate data on various parameters that describe the solvent-solute interactions. The following table provides a hypothetical illustration of the kind of data that could be expected from a DFT study using an implicit solvent model (PCM) on the effects of different solvents on the properties of this compound.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Solvation Free Energy (kcal/mol) |
|---|---|---|---|
| Gas Phase | 1.0 | 2.5 | 0.0 |
| Chloroform | 4.8 | 3.8 | -4.2 |
| Ethanol | 24.5 | 4.9 | -7.5 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 5.4 | -8.1 |
| Water | 80.1 | 5.7 | -8.5 |
Note: The data in the table above is hypothetical and serves to illustrate the expected trends for this compound based on computational studies of similar polar and fluorinated molecules. The general trend shows an increase in dipole moment and a more favorable (more negative) solvation free energy as the polarity of the solvent increases.
Further computational investigations, particularly those employing explicit solvent molecules, would be necessary to provide a more detailed and quantitative understanding of the specific hydrogen bonding patterns and their energetic contributions to the solvation of this compound.
Advanced Synthetic Applications and Methodologies Derived from 1,1 Difluoropropane 2,2 Diol
Utilization as a Building Block in Complex Molecule Synthesis
The incorporation of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry, agrochemistry, and materials science to modulate their physicochemical and biological properties. nih.govnih.govsigmaaldrich.com Fluorinated building blocks, such as 1,1-difluoropropane-2,2-diol, offer a direct route to introduce fluorine-containing motifs. sigmaaldrich.com The reactivity of this compound is intrinsically linked to its equilibrium with 1,1-difluoroacetone (B1306852), with the carbonyl form typically being the reactive species in synthetic transformations. chemicalbook.comacs.org The strong electron-withdrawing effect of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. nih.gov
This compound serves as a precursor to a variety of novel fluorinated compounds through reactions that leverage the activated carbonyl group of its ketone form, 1,1-difluoroacetone. This reactivity allows for the construction of carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular scaffolds that would be challenging to synthesize via direct fluorination methods.
One documented application is the use of 1,1-difluoroacetone in the preparation of substituted tetrahydrofuran (B95107) (THF) amides, which have been investigated as modulators of sodium channels. chemicalbook.com This transformation highlights the utility of the compound as a key intermediate in the synthesis of biologically relevant molecules. The general reactivity pattern involves the addition of a nucleophile to the carbonyl carbon, followed by further functionalization.
The table below summarizes representative transformations starting from 1,1-difluoroacetone, the anhydrous form of this compound.
| Reactant(s) | Reaction Type | Resulting Structure/Motif | Significance |
|---|---|---|---|
| Organometallic Reagents (e.g., Grignard, Organolithium) | Nucleophilic Addition | Tertiary α,α-difluoro alcohols | Creation of fluorinated stereocenters. |
| Enolates | Aldol Reaction | β-Hydroxy-α',α'-difluoro ketones | Formation of complex carbon skeletons. |
| Amines | Reductive Amination | α,α-Difluoro-substituted amines | Access to fluorinated amine derivatives. |
| Various Nucleophiles | Preparation of THF Amides | Substituted Tetrahydrofuran Amides | Synthesis of potential sodium channel modulators. chemicalbook.com |
The stereoselective construction of carbon-fluorine stereogenic centers is a significant challenge in synthetic chemistry, largely due to the unique properties of the fluorine atom. nih.gov The synthesis of optically active molecules containing a fluorinated quaternary carbon is particularly demanding but offers access to a novel class of chiral compounds. nih.gov While direct asymmetric fluorination of carbonyl compounds is a common strategy, an alternative approach involves the stereoselective addition of a nucleophile to a prochiral fluorinated ketone, such as 1,1-difluoroacetone.
Theoretically, the reaction of 1,1-difluoroacetone with a nucleophile in the presence of a chiral catalyst or with a chiral nucleophile could lead to the formation of a chiral tertiary alcohol with a defined stereocenter. This methodology is a cornerstone of modern asymmetric synthesis for creating stereocenters. nih.gov
Conceptual Approach to Chiral Synthesis:
Catalytic Asymmetric Addition: The use of a chiral Lewis acid or organocatalyst could facilitate the enantioselective addition of nucleophiles (e.g., organozinc reagents, silyl (B83357) enol ethers) to the carbonyl group of 1,1-difluoroacetone.
Chiral Auxiliaries: Attaching a chiral auxiliary to the nucleophile can direct the stereochemical outcome of the addition reaction.
Although specific examples employing this compound for this purpose are not extensively documented, the principles are well-established in the synthesis of other chiral fluorinated molecules. nih.govnih.gov This potential application underscores the value of the compound as a building block for advanced, stereochemically complex targets.
Coordination Chemistry with Metal Centers
The hydroxyl groups of this compound possess lone pairs of electrons on the oxygen atoms, enabling the molecule to function as a ligand in coordination chemistry. Its ability to coordinate with metal ions opens avenues for the design of novel metal complexes with tailored electronic and steric properties influenced by the gem-difluoroalkyl moiety.
As a geminal diol, this compound has the potential to act as a bidentate ligand, coordinating to a single metal center through both oxygen atoms to form a chelate ring. This chelation would result in a sterically constrained four-membered ring (M-O-C-O). While five- and six-membered chelate rings are generally more stable due to lower ring strain, the formation of four-membered rings with gem-diolates is known in coordination chemistry.
The design of ligands based on this scaffold would be heavily influenced by the electronic effects of the adjacent difluoromethyl group:
Increased Acidity: The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the hydroxyl protons. This facilitates deprotonation to form a dianionic gem-diolate ligand, which can form strong bonds with metal cations.
Modified Donor Strength: While deprotonation leads to a strong M-O bond, the residual electron-withdrawing effect of the fluorine atoms may modulate the electron-donating ability of the oxygen atoms compared to non-fluorinated analogs.
Analogous compounds, such as 2,2-difluoropropane-1,3-diol, have been shown to form stable complexes with various transition metal ions, including Ni²⁺, Cu²⁺, and Mn²⁺, demonstrating the viability of fluorinated diols as effective ligands.
The reaction of this compound with a suitable metal precursor, typically in the presence of a base to facilitate deprotonation, would be expected to yield metal-diolate complexes. The stoichiometry and structure of the resulting complex would depend on the metal ion's coordination number, preferred geometry, and the reaction conditions.
A hypothetical reaction with a generic divalent metal salt (MX₂) could proceed as follows:
M²⁺ + CH₃C(OH)₂CHF₂ + 2 B → [M(CH₃C(O)₂CHF₂)] + 2 BH⁺ (where B is a base)
The resulting neutral complex would feature the metal center chelated by the dianionic gem-diolate ligand. The properties of such complexes, including their stability, solubility, and catalytic activity, would be directly impacted by the presence of the fluorinated group.
| Metal Ion (Example) | Potential Complex Structure | Key Features Influenced by Fluorine |
|---|---|---|
| Cu(II) | Square planar or distorted octahedral | Enhanced Lewis acidity of the metal center, modified redox potential. |
| Ni(II) | Square planar or octahedral | Potential for interesting magnetic properties, altered ligand field strength. |
| Zn(II) | Tetrahedral | Formation of a stable, neutral complex for use in catalysis or materials. |
Conclusion and Future Research Perspectives
Summary of Current Understanding of 1,1-Difluoropropane-2,2-diol
This compound is an organic compound that is the hydrate (B1144303) of 1,1-difluoropropanone. Structurally, it is a geminal diol (gem-diol), a class of molecules characterized by two hydroxyl groups attached to the same carbon atom. wikipedia.org Most simple gem-diols are unstable and exist in a reversible equilibrium with their corresponding ketone or aldehyde and water. wikipedia.orgacs.org The equilibrium position is dictated by the electronic nature of the substituents surrounding the carbonyl group. wikipedia.org
For this compound, the presence of the two highly electronegative fluorine atoms on the adjacent carbon (the α-carbon) is expected to significantly influence this equilibrium. The strong electron-withdrawing effect of the difluoromethyl group (-CHF₂) enhances the electrophilicity of the carbonyl carbon in the parent ketone, 1,1-difluoropropanone. This increased electrophilicity strongly favors the nucleophilic addition of water, shifting the equilibrium toward the stable gem-diol form. nih.gov This stabilization is a known phenomenon in fluorine chemistry; for instance, hexafluoroacetone (B58046) exists almost exclusively as its hydrate in the presence of water, with an equilibrium constant of approximately 10⁶. wikipedia.org While specific experimental data for this compound is scarce in the literature, the fundamental principles of physical organic chemistry suggest it is a relatively stable, and potentially isolable, gem-diol compared to its non-fluorinated analog, propane-2,2-diol (B15491536), which is highly unstable. wikipedia.org The reactivity that has been explored for α,α-difluorinated gem-diols indicates their capacity to act as nucleophiles, for example, in reactions with activated pyridinium (B92312) salts. acs.orgnih.gov
Unexplored Reactivity and Transformations
The chemistry of this compound remains largely uncharted territory, offering a fertile ground for future investigation. Its potential reactivity can be inferred from its structure, presenting several avenues for exploration:
Reactions at the Hydroxyl Groups: The two hydroxyl groups could undergo reactions typical of alcohols, such as etherification or esterification. The synthesis of corresponding di-ethers or di-esters could yield novel fluorinated building blocks. The conditions required for these transformations and the stability of the products are unknown.
Dehydration and Controlled Reversion: While stabilized, the diol can likely be converted back to its parent ketone, 1,1-difluoropropanone, under specific dehydration conditions. Exploring controlled dehydration could establish the diol as a convenient "masked" form of the volatile ketone, potentially simplifying its handling and storage.
Behavior Under Oxidative and Reductive Conditions: The response of the diol to various oxidizing and reducing agents is another area ripe for study. Oxidation could potentially lead to cleavage of the C-C bond, while reduction might offer pathways to novel fluorinated propanols.
Nucleophilic Reactivity: Recent studies have shown that α,α-difluorinated gem-diols can serve as precursors to gem-difluoro-enolates under mild conditions. acs.org The potential of this compound to act as a nucleophile or a precursor to a nucleophilic species in reactions like aldol, Mannich, or Michael additions is a significant, yet unexplored, area. acs.org
Potential for New Synthetic Methodologies
The development of new synthetic methods can be approached from two directions: the synthesis of this compound and its use in synthesis.
Synthesis of the Diol: The most direct route is the hydration of 1,1-difluoropropanone. Optimizing this hydration process, including catalysis and purification, would be the first step. Alternative, though more complex, routes could be envisioned starting from other fluorinated precursors, which could be valuable if the parent ketone is not readily available.
The Diol as a Synthon: As a stabilized hydrate, this compound could serve as a superior alternative to its gaseous and more difficult-to-handle parent ketone. Its use as a building block could streamline the introduction of the CH₃-CO-CHF₂- motif into larger molecules. For instance, its reaction as a nucleophile could provide a direct route to more complex fluorinated structures, which are of high interest in medicinal and materials chemistry. nih.govacs.org
Advanced Computational and Spectroscopic Probes for Deeper Insights
Given the limited experimental data, advanced computational and spectroscopic methods are essential tools for gaining a deeper understanding of this compound.
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide invaluable insights. emerginginvestigators.orgresearchgate.net These methods can be used to:
Calculate the precise equilibrium constant for the hydration of 1,1-difluoropropanone.
Determine the geometric parameters (bond lengths, angles) and energetic profile of the diol.
Predict spectroscopic signatures, including ¹H, ¹³C, and ¹⁹F NMR chemical shifts and IR vibrational frequencies, which would be crucial for its experimental identification and characterization. emerginginvestigators.orgnih.gov
Model reaction pathways to predict the feasibility of the unexplored transformations mentioned above. acs.org
Spectroscopic Probes:
NMR Spectroscopy: High-resolution NMR is a powerful tool for studying the ketone-diol equilibrium. Variable-temperature NMR studies could provide thermodynamic data (ΔH°, ΔS°) for the hydration process. Solid-state NMR could be used to characterize the diol if it can be isolated as a crystalline solid. rsc.orgresearchgate.net
Infrared (IR) and Raman Spectroscopy: These techniques can confirm the presence of O-H bonds and the absence of a carbonyl group, providing clear evidence for the diol structure. researchgate.net Gas-phase IR spectroscopy, combined with computational results, could offer a detailed picture of its intramolecular forces. researchgate.net
X-ray Crystallography: Should a crystalline sample be obtained, single-crystal X-ray diffraction would provide unambiguous proof of its structure and detailed information on its three-dimensional arrangement and intermolecular interactions, such as hydrogen bonding. acs.org
Broader Implications for Fluorine Chemistry and Organic Synthesis
The study of a seemingly simple molecule like this compound has broader implications for the fields of fluorine chemistry and organic synthesis.
Understanding Fluorine's Influence: A detailed investigation would contribute to the fundamental understanding of how α-fluoroalkyl groups modify the stability and reactivity of adjacent functional groups—a cornerstone of modern organofluorine chemistry. nih.govlew.ro This knowledge is critical for the rational design of new drugs, agrochemicals, and advanced materials, where fluorine incorporation is a key strategy for modulating properties like metabolic stability and binding affinity. acs.orgnih.govdovepress.com
Development of Fluorinated Building Blocks: Establishing the stability and reactivity of this diol would add a new tool to the synthetic chemist's toolbox. Fluorinated synthons are in high demand, and developing practical methods to use stable precursors like this diol is a significant goal in the field. nih.gov
Green Chemistry Perspectives: If the diol proves to be a stable, easy-to-handle solid or liquid, its use in place of a volatile, gaseous ketone could align with the principles of green chemistry by improving safety and handling efficiency. dovepress.com
In essence, a thorough exploration of this compound serves as a microcosm for the broader challenges and opportunities in contemporary fluorine chemistry. The insights gained would extend far beyond this single compound, informing future synthetic strategies and the design of novel fluorinated molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
